

Application Note: Mechanistic Profiling & Synthetic Protocols for 2-Cyclohexyl-3-methyloxirane

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Compound of Interest

Compound Name: 2-Cyclohexyl-3-methyloxirane

CAS No.: 164323-45-9

Cat. No.: B070226

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Executive Summary

2-Cyclohexyl-3-methyloxirane represents a classic case study in steric vs. electronic control within aliphatic epoxide chemistry.^[1] Unlike styrene oxides where benzylic stabilization dictates reactivity, this molecule features two secondary epoxide carbons differentiated primarily by steric bulk (Methyl vs. Cyclohexyl). This guide outlines protocols to selectively access regioisomers via nucleophilic ring opening and rearrangement, providing a roadmap for synthesizing complex cyclohexyl-derivatives with high stereochemical fidelity.

Mechanistic Analysis: Regioselectivity Rules

The reactivity of **2-cyclohexyl-3-methyloxirane** is governed by the competition between the steric bulk of the cyclohexyl group and the electronic similarities of the alkyl substituents.

Structural Properties^[1]

- Stereochemistry: Exists as cis (Z) and trans (E) diastereomers.[2] The trans isomer is thermodynamically more stable, but the cis isomer is often accessed via syn-epoxidation of Z-alkenes.
- Carbon A (C2): Attached to the Cyclohexyl group. High steric hindrance; moderate electronic stabilization (secondary alkyl).[2]
- Carbon B (C3): Attached to the Methyl group. Low steric hindrance; moderate electronic stabilization (primary-like alkyl context relative to cyclohexyl).[1]

Reaction Pathways

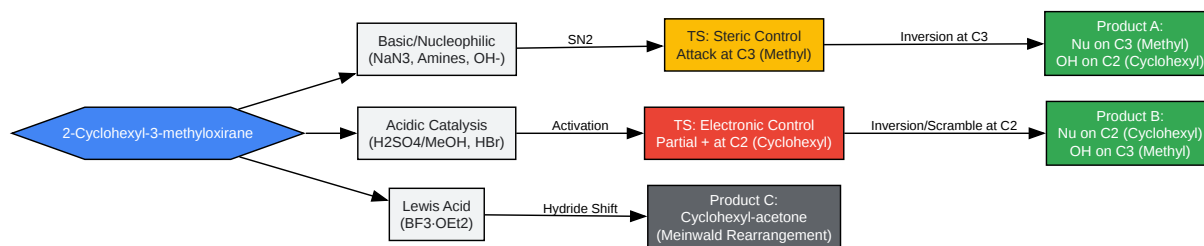
The regioselectivity of ring opening switches based on pH and nucleophile type.[2]

Condition	Mechanism	Dominant Effect	Regioselectivity	Outcome
Basic / Nucleophilic		Steric Hindrance	Attack at C3 (Methyl-side)	Major Product: Nucleophile at C3, OH at C2.[1]
Acidic (Protic)	-like / Borderline	Electronic Stabilization	Attack at C2 (Cyclohexyl-side)*	Major Product: Nucleophile at C2, OH at C3 (often mixed).[1]
Lewis Acid ()	Rearrangement	Migratory Aptitude	Hydride Shift	Product: Ketone/Aldehyde (Meinwald Rearrangement).

*Note: In purely aliphatic epoxides, acid-catalyzed selectivity is lower than in styrene oxides.[1] However, the cyclohexyl group offers slightly better cation stabilization than methyl, biasing attack toward C2, though steric hindrance at C2 opposes this.

Mechanism Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.



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Caption: Divergent reaction pathways for **2-cyclohexyl-3-methyloxirane** driven by steric vs. electronic factors.

Experimental Protocols

Protocol A: Synthesis of 2-Cyclohexyl-3-methyloxirane

Objective: Preparation of the epoxide from 1-cyclohexylpropene.[1] Scale: 10 mmol

Reagents:

- 1-Cyclohexylpropene (1.24 g, 10 mmol)[1]
- m-Chloroperoxybenzoic acid (mCPBA), 77% max (2.68 g, ~12 mmol)[1]
- Dichloromethane (DCM) (50 mL)[1]
- Saturated solution[1]
- Saturated solution[1]

Procedure:

- Preparation: Dissolve 1-cyclohexylpropene in DCM (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.
- Addition: Dissolve mCPBA in DCM (10 mL) and add dropwise to the alkene solution over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide typically runs lower than the alkene.[2]
- Quenching: Cool the mixture to 0°C. Add saturated (20 mL) to quench excess peroxide. Stir vigorously for 10 minutes until the starch-iodide test is negative.
- Workup: Transfer to a separatory funnel. Wash the organic layer with saturated (2 x 30 mL) to remove m-chlorobenzoic acid.[1] Wash with brine (30 mL).[2]
- Isolation: Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane). Epoxides are sensitive to acidic silica; add 1% to the eluent if degradation is observed.[2]

Protocol B: Regioselective Aminolysis (Basic Conditions)

Objective: Synthesis of amino-alcohol via attack at the methyl-bearing carbon (C3).[1]

Mechanism:

attack at the less hindered carbon.[2]

Reagents:

- **2-Cyclohexyl-3-methyloxirane** (1.0 mmol)[1]

- Benzylamine (1.2 mmol) (Nucleophile)[1]
- Lithium Perchlorate () (0.1 mmol) (Mild Lewis acid catalyst to assist opening without altering regioselectivity)[1]
- Acetonitrile () (5 mL)

Procedure:

- Dissolve the epoxide in acetonitrile.[2]
- Add and stir for 5 minutes.
- Add Benzylamine.[2]
- Heat to reflux (80°C) for 12 hours.
- Concentrate solvent.[2] Dissolve residue in EtOAc, wash with water.
- Expected Product: 1-(Benzylamino)-1-cyclohexylpropan-2-ol? Correction: Nucleophile attacks C3 (Methyl side).
 - Structure formed: Cyclohexyl-CH(OH)-CH(NHBn)-CH₃.[1]
 - IUPAC: 3-(Benzylamino)-1-cyclohexylbutan-2-ol? No, let's trace the backbone.
 - Epoxide: C(Cy)-C(Me).[1] Attack at C(Me).
 - Result: HO-C(Cy)-C(Me)-Nu.
 - Name: 1-Cyclohexyl-2-hydroxy-N-benzylpropan-1-amine is incorrect.
 - Correct Structure:
.[1]

- Name: 1-Cyclohexyl-2-(benzylamino)propan-1-ol (if OH is on C1 relative to propyl chain? No).[2]
- Let's name based on Propane chain. Pos 1: Cyclohexyl.[2][3][4] Pos 2,3: Epoxide.[5]
- Reactant: 1-Cyclohexyl-1,2-epoxypropane? No, 1-cyclohexylpropene is
. [1] Epoxide is at C1, C2 of the propyl chain attached to Cy.
- Numbering: C1 attached to Cy.[2] C2 attached to Me. (Wait, propene is 3 carbons).
- Structure:
. [1] Epoxide on C1-C2.[1]
- Sterics: C1 has Cyclohexyl.[2][3][4] C2 has Methyl.[2][6]
- Base Attack: Attacks C2 (Less hindered, Methyl is smaller than Cyclohexyl).
- Product:
. [1]
- Name: 1-Cyclohexyl-2-(benzylamino)propan-1-ol.[1]

Protocol C: Acid-Catalyzed Hydrolysis

Objective: Synthesis of the diol (often a mixture, but favors attack at C1 electronically).

Reagents:

- Epoxide (1 mmol)[1]
- (0.1 M in THF/Water 1:1)[1]

Procedure:

- Dissolve epoxide in THF/Water.[2]
- Add acid catalyst.[2] Stir at RT for 1 hour.

- Neutralize with

.^[2] Extract with EtOAc.^[2]

- Analysis: Check regioselectivity via NMR. In acid, attack at C1 (Cyclohexyl side) is enhanced due to better stabilization of the partial positive charge by the secondary-alkyl-like cyclohexyl group compared to the methyl group, although steric hindrance opposes this. Expect a mixture of 1,2-diols.^[1]

Analytical Validation (Self-Validating System)^[1]

To ensure the protocol was successful, researchers must validate the regiochemistry.

NMR Diagnostics (NMR)

- Epoxide Protons: Look for signals around 2.5–3.0 ppm.^[2]
 - Cis-isomer:
Hz.^[1]
 - Trans-isomer:
Hz.^[1]
- Ring-Opened Product (Base - Attack at C2):
 - The proton at C1 (CH-OH) will appear as a doublet or dd (coupled to C2-H).^[1]
 - The proton at C2 (CH-N) will be shifted upfield relative to the O-methine.^[1]
- Validation Check: If the nucleophile attacked the methyl-bearing carbon (C2), the methyl doublet (originally ~1.3 ppm) will show coupling to the methine proton attached to the nitrogen.

Mass Spectrometry^[1]

- Fragmentation:
 - Attack at C2 (Methyl side): Fragmentation often yields a distinct

fragment.[1]

- Attack at C1 (Cyclohexyl side): Fragmentation yields

fragments.[1]

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